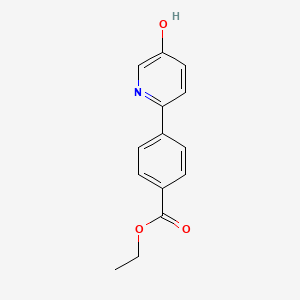

2-(4-ETHOXYCARBONYLPHENYL)-5-HYDROXYPYRIDINE

Description

Significance of the Hydroxypyridine Core in Chemical Research

The hydroxypyridine scaffold is a fundamental heterocyclic motif found in numerous biologically active compounds and serves as a versatile building block in medicinal chemistry and materials science. nih.gov Its importance stems from its electronic properties, ability to participate in hydrogen bonding, and its existence in tautomeric forms.

A key feature of hydroxypyridines is their ability to exist in tautomeric forms, primarily the hydroxy-pyridine and the pyridone forms. wuxibiology.comresearchgate.net This equilibrium is sensitive to the nature and position of substituents on the pyridine (B92270) ring, as well as the solvent environment. wuxibiology.com For 2-hydroxypyridines, the equilibrium often lies towards the pyridone form, which can be attributed to factors like aromaticity and intermolecular hydrogen bonding. mdpi.com The presence of substituents, such as the ethoxycarbonylphenyl group in the title compound, can influence the position of this equilibrium through electronic effects. chemistnotes.com For instance, electron-withdrawing groups can affect the acidity of the hydroxyl or N-H protons, thereby shifting the equilibrium. chemistnotes.com The study of these tautomeric equilibria is crucial as the different forms can exhibit distinct biological activities and chemical reactivities.

Table 1: Factors Influencing Tautomeric Equilibrium in Hydroxypyridines

| Factor | Influence on Equilibrium | Example |

| Substituent Position | Affects the electronic influence on the tautomeric system. | A substituent at the 5-position of a 2-hydroxypyridine (B17775) is para-like to the hydroxyl group. chemistnotes.com |

| Solvent Polarity | Polar solvents can stabilize the more polar tautomer, often the pyridone form. wuxibiology.com | The pyridone form is generally more stable in polar solvents. |

| Hydrogen Bonding | Intermolecular hydrogen bonding can favor the pyridone tautomer. mdpi.com | Dimerization of pyridone tautomers through hydrogen bonding is a stabilizing factor. |

| Electronic Effects | Electron-withdrawing or -donating groups alter the acidity of the protons involved in tautomerism. chemistnotes.com | A nitro group (electron-withdrawing) can influence the pKa of the tautomeric protons. |

The pyridine ring is a highly versatile scaffold that allows for a wide range of functionalization strategies. rsc.org The introduction of various substituents at different positions on the ring is a cornerstone of drug discovery and materials science, enabling the fine-tuning of a molecule's properties. nih.gov Direct C-H functionalization has emerged as a powerful tool for modifying pyridine rings, offering a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. rsc.org The development of new synthetic methodologies for creating functionalized pyridines is an active area of research. wikipedia.org

Role of Ethoxycarbonylphenyl Moieties in Molecular Design

The ethoxycarbonylphenyl group is a common substituent in medicinal chemistry and organic synthesis. It consists of an ester group attached to a phenyl ring, and its presence can significantly influence a molecule's physicochemical properties and reactivity.

The ester group is a versatile functional group that can participate in a variety of chemical transformations. It can undergo hydrolysis to the corresponding carboxylic acid, which can be a key step in modifying a molecule's solubility or providing a handle for further chemical modification. The reactivity of the ester can be influenced by the electronic nature of the rest of the molecule.

The phenyl group acts as a rigid spacer and its electronic properties can be modulated by substituents. In the case of 2-(4-ethoxycarbonylphenyl)-5-hydroxypyridine, the ethoxycarbonyl group is an electron-withdrawing group, which can influence the electron density of the attached pyridine ring. This, in turn, can affect the reactivity of the pyridine ring and the position of the tautomeric equilibrium of the hydroxypyridine moiety. The electronic interplay between substituents on different aromatic rings has been a subject of detailed study.

Historical Context of Substituted Pyridine Research

The history of substituted pyridine research is rich and dates back to the 19th century. The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, was a landmark achievement, providing a versatile method for the synthesis of dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgwikiwand.comacs.org This reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. wikiwand.com

Another cornerstone in pyridine synthesis is the Chichibabin pyridine synthesis, developed by Aleksei Chichibabin in 1924. wikipedia.orgthieme.de This method involves the condensation of aldehydes or ketones with ammonia (B1221849) and is particularly useful for the industrial production of certain pyridine derivatives. wikipedia.org The Chichibabin reaction, reported in 1914, also provided a method for the amination of pyridines. ntu.edu.sg These foundational discoveries paved the way for the extensive exploration of pyridine chemistry and the synthesis of a vast array of functionalized pyridine derivatives with diverse applications. chemistnotes.com

Evolution of Synthetic Routes to Pyridine Derivatives

The synthesis of the pyridine ring has been a subject of extensive research for over a century, leading to a rich and diverse collection of synthetic methodologies. The evolution of these routes reflects the broader progress in organic chemistry, moving from classical condensation reactions to highly efficient, atom-economical modern catalytic methods.

Early methods for pyridine synthesis often relied on the condensation of ammonia or amines with 1,3-dicarbonyl compounds or their equivalents. researchgate.net A quintessential example is the Hantzsch pyridine synthesis, first reported in 1881, which involves a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia. While historically significant and still in use, these classical methods can be limited by harsh reaction conditions and the generation of significant waste.

Over time, chemists have developed more versatile and efficient strategies. These include cycloaddition reactions and the use of α,β-unsaturated nitriles in heterocyclic synthesis, which have opened new pathways to polyfunctionally substituted pyridine derivatives. growingscience.com The development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, revolutionized the synthesis of aryl-substituted pyridines, allowing for the precise and controlled formation of carbon-carbon bonds.

More recent advancements focus on C-H bond activation, a powerful strategy that allows for the direct functionalization of pyridine rings without the need for pre-functionalized starting materials. organic-chemistry.org These methods, often employing catalysts based on rare-earth metals or palladium, provide a more direct and sustainable route to complex pyridine derivatives. organic-chemistry.org This evolution from multi-step, stoichiometric reactions to catalytic, atom-economical processes represents a significant leap forward in synthetic efficiency and environmental compatibility. organic-chemistry.orgkyoto-u.ac.jp

| Synthetic Approach | Description | Key Features |

|---|---|---|

| Classical Condensation (e.g., Hantzsch Synthesis) | Multi-component reaction involving aldehydes, β-ketoesters, and ammonia to form a dihydropyridine, which is then oxidized. | Historically significant, good for certain substitution patterns. |

| From 1,5-Dicarbonyl Compounds | Cyclization of 1,5-dicarbonyl compounds with ammonia or ammonium (B1175870) salts. | A direct method if the dicarbonyl precursor is accessible. |

| Transition-Metal Catalysis (e.g., Suzuki, Stille) | Cross-coupling reactions between a halogenated pyridine and an organoboron or organotin reagent. | High efficiency, broad functional group tolerance, precise C-C bond formation. |

| C-H Activation/Functionalization | Direct formation of C-C or C-heteroatom bonds by activating an existing C-H bond on the pyridine ring. | High atom economy, avoids pre-functionalization steps, allows for novel disconnections. |

| Cycloaddition Reactions | [4+2] or other cycloaddition strategies to construct the six-membered ring. | Can create complex, fused ring systems in a single step. |

Development of Analytical Techniques for Complex Organic Structures

The ability to synthesize complex molecules like this compound is intrinsically linked to the parallel development of powerful analytical techniques capable of unambiguously determining their structures. The progression from elemental analysis and classical wet chemistry methods to modern spectroscopic techniques has been transformative for organic chemistry. rroij.com

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as arguably the most powerful tool for the structural elucidation of organic compounds in solution. rroij.com Initially, one-dimensional ¹H and ¹³C NMR provided crucial information about the chemical environment of hydrogen and carbon atoms, respectively. rsc.orgmdpi.com The analysis of chemical shifts, coupling constants, and signal integrations allows chemists to piece together molecular fragments. rroij.com The advent of two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), has made it possible to map out the complete connectivity of even highly complex molecules, revealing through-bond and through-space correlations between atoms. ijpsjournal.com

Mass Spectrometry (MS) is another indispensable technique that provides precise information about a molecule's mass and, by extension, its elemental composition. rroij.com Early mass spectrometers provided nominal molecular weights. However, the development of high-resolution mass spectrometry (HRMS) allows for the determination of exact masses, enabling chemists to deduce molecular formulas with high confidence. ijpsjournal.com Furthermore, fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. arkat-usa.org The coupling of chromatography with mass spectrometry, in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), has become fundamental for separating and identifying components in complex mixtures. ijpsjournal.comnih.gov

Chromatographic Techniques , including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the purification and purity assessment of synthesized compounds. ijpsjournal.comresearchgate.net These methods separate compounds based on their differential partitioning between a stationary and a mobile phase, allowing for the isolation of the desired product from starting materials and byproducts. pensoft.net

Together, these advanced analytical tools provide a comprehensive picture of a molecule's identity, purity, and structure, forming the bedrock of modern chemical research and discovery. researchgate.net

| Analytical Technique | Primary Information Provided | Key Developments |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, connectivity, and stereochemistry. rroij.com | Pulsed FT-NMR, 2D techniques (COSY, HMBC), higher field magnets. ijpsjournal.com |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, and structural fragments. rroij.com | High-Resolution MS (HRMS), soft ionization techniques (ESI, MALDI), tandem MS (MS/MS). ijpsjournal.com |

| Chromatography (HPLC, GC) | Separation, purification, and purity assessment of compounds in a mixture. ijpsjournal.com | Development of diverse stationary phases, hyphenation with other techniques (e.g., LC-MS, GC-MS). nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups present in a molecule. rroij.com | Fourier-Transform Infrared (FTIR) spectroscopy for improved speed and sensitivity. |

| UV-Visible Spectroscopy | Information about conjugated systems and electronic transitions. ijpsjournal.com | Integration with detectors for chromatographic systems (e.g., HPLC-UV). |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(5-hydroxypyridin-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-14(17)11-5-3-10(4-6-11)13-8-7-12(16)9-15-13/h3-9,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTSGMBQTDEWEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692707 | |

| Record name | Ethyl 4-(5-hydroxypyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261895-04-8 | |

| Record name | Ethyl 4-(5-hydroxypyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Ethoxycarbonylphenyl 5 Hydroxypyridine and Analogues

Precursor Synthesis and Functional Group Transformations

The successful synthesis of 2-(4-ethoxycarbonylphenyl)-5-hydroxypyridine hinges on the efficient preparation of its constituent aromatic rings, each bearing the appropriate functional groups for the final coupling step.

Preparation of 5-Hydroxypyridine Building Blocks

The 5-hydroxypyridine core is a crucial component, and its synthesis can be approached in several ways, often involving the introduction of the hydroxyl group onto a pre-existing pyridine (B92270) ring or the construction of the ring itself with the hydroxyl group already in place.

Direct hydroxylation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. However, several indirect methods have been developed. One common strategy involves the diazotization of an aminopyridine precursor, followed by hydrolysis of the resulting diazonium salt. For instance, 5-amino-2-chloropyridine (B41692) can be converted to 2-chloro-5-hydroxypyridine. This transformation proceeds by treating the aminopyridine with a diazotizing agent, such as sodium nitrite, in an acidic medium to form the diazonium salt, which is then heated in water to introduce the hydroxyl group.

Another approach involves the oxidation of organoboron compounds. A halopyridine, such as 2-chloro-5-iodopyridine, can be converted to the corresponding boronic acid via lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080). Subsequent oxidation of the boronic acid with an oxidizing agent like hydrogen peroxide furnishes the desired hydroxypyridine.

Amino and halo-substituted pyridines are versatile precursors for the synthesis of 5-hydroxypyridine building blocks. As mentioned, 5-aminopyridines can be readily converted to 5-hydroxypyridines via a diazotization-hydrolysis sequence.

Halopyridines, particularly those substituted with bromine or chlorine at the 2-position, are highly valuable for cross-coupling reactions. The synthesis of these precursors often starts from commercially available materials. For example, 2-amino-5-bromopyridine (B118841) can be converted to 5-bromo-2-chloropyridine (B1630664) through a Sandmeyer-type reaction. This halo-substituted pyridine can then be either directly used in coupling reactions or further functionalized to introduce the hydroxyl group.

A convenient four-step synthesis of 2-amino-5-hydroxypyridine (B112774) has been reported starting from 2-amino-5-bromopyridine. This process involves protection of the amino group, methoxylation to replace the bromine, deprotection of the amino group, and finally demethylation to reveal the hydroxyl group.

| Precursor | Synthetic Utility |

| 5-Amino-2-chloropyridine | Diazotization followed by hydrolysis to yield 2-chloro-5-hydroxypyridine. |

| 2-Chloro-5-iodopyridine | Conversion to a boronic acid and subsequent oxidation to 2-chloro-5-hydroxypyridine. |

| 2-Amino-5-bromopyridine | Starting material for the multi-step synthesis of 2-amino-5-hydroxypyridine. |

| 5-Bromo-2-chloropyridine | A key intermediate that can be functionalized to introduce a hydroxyl group or used directly in coupling reactions. |

Synthesis of 4-Ethoxycarbonylphenyl Derivatives for Coupling Reactions

The 4-ethoxycarbonylphenyl moiety is typically introduced using an organometallic reagent in a cross-coupling reaction. A common and versatile precursor is 4-ethoxycarbonylphenylboronic acid. This compound is commercially available or can be synthesized from ethyl 4-bromobenzoate (B14158574). The synthesis involves the conversion of the aryl bromide to a Grignard reagent or an organolithium species, followed by reaction with a trialkyl borate and subsequent acidic workup.

Ethyl 4-bromobenzoate itself can be prepared by the esterification of 4-bromobenzoic acid with ethanol (B145695) in the presence of an acid catalyst.

| Precursor | Synthetic Utility |

| Ethyl 4-bromobenzoate | Starting material for the synthesis of 4-ethoxycarbonylphenylboronic acid. |

| 4-Ethoxycarbonylphenylboronic acid | A key coupling partner in Suzuki-Miyaura reactions to introduce the 4-ethoxycarbonylphenyl group. |

Carbon-Carbon and Carbon-Heteroatom Coupling Strategies

The formation of the pivotal carbon-carbon bond between the pyridine and phenyl rings is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.

Direct Functionalization of the Pyridine Ring

The direct functionalization of the pyridine ring via C-H activation is an area of active research, but for the synthesis of this compound, a more established approach involves the use of a pre-functionalized pyridine derivative, typically a halopyridine.

The Suzuki-Miyaura cross-coupling reaction provides an efficient method for the formation of the C-C bond between the 2-position of the pyridine ring and the 4-position of the phenyl ring. This reaction typically involves the coupling of a 2-halopyridine with 4-ethoxycarbonylphenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

A general synthetic route would involve the following steps:

Protection of the hydroxyl group: The hydroxyl group of the 5-hydroxypyridine precursor is often protected to prevent side reactions during the coupling step. Common protecting groups include benzyl (B1604629) (Bn) or methoxymethyl (MOM) ethers.

Suzuki-Miyaura Coupling: The protected 2-halo-5-hydroxypyridine is then coupled with 4-ethoxycarbonylphenylboronic acid. Typical conditions involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate, in a suitable solvent system such as a mixture of toluene (B28343) and water or dioxane and water.

Deprotection: Following the successful coupling, the protecting group is removed to yield the final product, this compound. Benzyl ethers can be removed by catalytic hydrogenolysis, while MOM ethers are typically cleaved under acidic conditions.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| 2-Bromo-5-(benzyloxy)pyridine | 4-Ethoxycarbonylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(4-Ethoxycarbonylphenyl)-5-(benzyloxy)pyridine |

| 2-Chloro-5-(methoxymethoxy)pyridine | 4-Ethoxycarbonylphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-(4-Ethoxycarbonylphenyl)-5-(methoxymethoxy)pyridine |

The choice of halo-substituent on the pyridine ring (Cl, Br, or I) can influence the reactivity in the coupling reaction, with iodides generally being the most reactive, followed by bromides and then chlorides. The selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side products.

Ortho-Directed Metallation and Cross-Coupling Approaches

Directed ortho-metallation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. baranlab.org This process involves the use of a directing metalating group (DMG) that coordinates to an organolithium base (such as n-BuLi, s-BuLi) and directs deprotonation to the adjacent ortho-position. baranlab.orgharvard.edu For pyridine derivatives, the nitrogen atom itself can act as a directing group, but its Lewis basicity can also lead to competitive nucleophilic addition of the organolithium reagent to the C=N bond. harvard.educlockss.org To circumvent this, hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures. clockss.orguwindsor.ca

In a potential synthesis of the target compound, a pyridine bearing a DMG at the 3- or 4-position and a protected hydroxyl group at the 5-position could be lithiated at the C-2 position. However, the general regioselectivity rules for substituted pyridines often disfavor C-2 lithiation. uwindsor.ca A more common and reliable approach involves the use of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the formation of C(sp²)–C(sp²) bonds. Several cross-coupling strategies are applicable:

Suzuki-Miyaura Coupling: This widely used reaction couples an organoboron reagent (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. acs.org The synthesis of this compound could be achieved by coupling a 2-halopyridine derivative (e.g., 2-bromo-5-hydroxypyridine, with the hydroxyl group protected) with 4-(ethoxycarbonyl)phenylboronic acid.

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. acs.org A 2-(trialkylstannyl)pyridine intermediate could be coupled with ethyl 4-halobenzoate.

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. organic-chemistry.org It is particularly effective for coupling heterocyclic organozinc reagents with aryl chlorides. organic-chemistry.org

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions.

Table 1: Comparison of Selected Cross-Coupling Reactions for 2-Arylpyridine Synthesis

| Reaction | Pyridine Substrate | Aryl Substrate | Typical Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Halopyridine | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | Mild conditions, commercially available reagents, boronic acids are generally stable. acs.org | Base-sensitive functional groups may be problematic. |

| Stille | 2-Halopyridine | Arylstannane | Pd(PPh₃)₄ | Tolerant of many functional groups. acs.org | Toxicity and removal of tin byproducts. |

| Negishi | 2-Halopyridine | Arylzinc Halide | Pd or Ni complexes | High reactivity and functional group tolerance. organic-chemistry.org | Organozinc reagents are moisture and air-sensitive. |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers an alternative route for forming the aryl-pyridine bond. The pyridine ring is inherently electron-deficient, which makes it susceptible to attack by nucleophiles. wikipedia.org This reactivity is enhanced at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. stackexchange.compearson.comquora.com

The SNAr mechanism is favored when the pyridine ring is substituted with a good leaving group (such as a halide) at the 2- or 4-position and is further activated by electron-withdrawing groups. wikipedia.org A plausible synthetic route to this compound via this pathway would involve the reaction of a 2-halopyridine derivative (e.g., 2-chloro-5-hydroxypyridine) with a nucleophile generated from an ethyl 4-halobenzoate precursor, potentially through an organometallic intermediate. The Chichibabin reaction, a classic example of SNAr on pyridine, demonstrates the inherent reactivity of the 2-position toward nucleophiles. wikipedia.org

Condensation and Cyclization Reactions for Pyridine Ring Formation

Instead of functionalizing a pre-existing pyridine ring, the target molecule can be assembled by constructing the heterocyclic ring from acyclic precursors. These methods offer the advantage of installing the desired substituents in a single, often convergent, step.

Multi-Component Reactions (MCRs) in Pyridine Synthesis

Multi-component reactions, where three or more reactants combine in a one-pot procedure, are highly efficient for building molecular complexity. The Hantzsch pyridine synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. mdpi.com A modified Hantzsch-type strategy could be envisioned for the synthesis of 2,5-disubstituted pyridines, although controlling the regioselectivity to obtain the desired isomer can be a challenge. Modern variations of pyridine synthesis use different sources for the ring atoms, for example, using rongalite as a C1 unit for the C-4 position of the pyridine ring in a coupling reaction with β-enamine carbonyl compounds. mdpi.com

Heterocycle Formation from Acyclic Precursors

The construction of the pyridine ring from open-chain molecules is a versatile strategy. A general approach involves the condensation of 1,5-dicarbonyl compounds with ammonia or an ammonia equivalent. The challenge lies in the synthesis of the appropriately substituted acyclic precursor that contains the 4-ethoxycarbonylphenyl group and a precursor to the 5-hydroxy group. One related method involves the conversion of pyran-4-ones into pyridin-4(1H)-ones by reaction with an ammonia source, such as ammonium (B1175870) acetate. mdpi.com A 2-(4-ethoxycarbonylphenyl)-5-(benzyloxy)-4H-pyran-4-one could potentially be converted into the corresponding pyridinone, followed by deprotection of the hydroxyl group. mdpi.com

Protecting Group Chemistry in the Synthesis of Substituted Hydroxypyridines

The hydroxyl group at the 5-position of the pyridine ring is phenolic in nature and thus acidic. Its presence can interfere with many synthetic transformations, particularly those involving strongly basic or nucleophilic reagents like organolithiums or Grignard reagents. Therefore, protection of this hydroxyl group is often a necessary step in the synthetic sequence.

The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. Common protecting groups for hydroxyl functions include ethers and silyl (B83357) ethers.

Methyl Ether (–OCH₃): Introduced using reagents like dimethyl sulfate (B86663) or methyl iodide. It is a robust protecting group but requires harsh conditions for cleavage (e.g., HBr or BBr₃). asianpubs.orgresearchgate.net

Benzyl Ether (–OBn): Commonly formed using benzyl bromide or benzyl chloride under basic conditions. It is stable to a wide range of conditions but can be readily removed by catalytic hydrogenolysis, which is a mild deprotection method. mdpi.com

Silyl Ethers (e.g., –OTBS, –OTIPS): Formed by reacting the hydroxyl group with a silyl halide (e.g., TBDMSCl). Their stability is tunable based on the steric bulk of the alkyl groups on the silicon atom, and they are typically removed under acidic conditions or with a fluoride (B91410) source (e.g., TBAF).

A typical synthetic sequence would involve:

Protection of the hydroxyl group on a suitable starting material (e.g., 5-hydroxypyridine derivative).

Execution of the key bond-forming reactions (e.g., cross-coupling or ring formation).

Deprotection to unveil the 5-hydroxy group and yield the final product. google.com

Table 2: Selected Protecting Groups for Hydroxypyridines

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability |

|---|---|---|---|---|

| Methyl | Me | CH₃I, NaH or (CH₃)₂SO₄, K₂CO₃ | BBr₃, HBr/AcOH | Strongly acidic and basic media, most redox reagents. |

| Benzyl | Bn | BnBr, NaH or BnCl, K₂CO₃ | H₂, Pd/C | Acidic and basic media, many oxidizing/reducing agents. |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | TBAF, HF, AcOH | Bases, nucleophiles, many redox reagents. Labile to acid. |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

Throughout the multi-step synthesis of this compound, rigorous purification of intermediates and the final compound is essential to remove unreacted starting materials, reagents, catalysts, and byproducts. The selection of purification techniques depends on the physical and chemical properties of the compound of interest, such as its polarity, solubility, and volatility.

Column Chromatography: This is one of the most common and versatile purification methods in organic synthesis. It separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) as they are passed through a column using a mobile phase (a solvent or mixture of solvents). chemicalbook.com By carefully selecting the eluent system, compounds with very similar properties can be effectively separated.

Recrystallization: This technique is used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. mdpi.com

Extraction: Liquid-liquid extraction is used to separate a compound from a mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is frequently used in the work-up procedure of a reaction to remove inorganic salts and water-soluble impurities.

Thin-Layer Chromatography (TLC): While primarily an analytical technique for monitoring the progress of a reaction, TLC is indispensable for developing conditions for preparative column chromatography. chemicalbook.com

The identity and purity of the isolated compounds are confirmed using a range of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. mdpi.com

Despite a comprehensive search for spectroscopic data related to the chemical compound this compound, also known by its synonym ethyl 4-(5-hydroxypyridin-2-yl)benzoate and CAS number 1261895-04-8, specific experimental data for its NMR and vibrational spectroscopy were not found in the available public literature.

Consequently, it is not possible to provide the detailed analysis for the following sections as requested in the outline:

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy

Raman Spectroscopy (e.g., Surface Enhanced Raman Spectroscopy) for Molecular Vibrations

To fulfill the user's request, which strictly requires focusing solely on "2-(4-ETHOXYCARBONYLPHENYL)-5-HYDROXYPYRIDINE", access to experimental or published spectroscopic data for this specific compound is necessary. Without this foundational information, a scientifically accurate and thorough article conforming to the provided outline cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of conjugated systems like this compound. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state, with the wavelength of maximum absorption (λmax) corresponding to specific electronic transitions.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions. The molecule contains two key chromophores: the 5-hydroxypyridine ring and the ethyl benzoate (B1203000) moiety, which are conjugated, creating an extended π-system.

π→π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation between the pyridine (B92270) and phenyl rings significantly lowers the energy gap for this transition, shifting the absorption maximum to a longer wavelength (a bathochromic shift) compared to the individual, unconjugated chromophores. For instance, 3-hydroxypyridine (B118123) exhibits absorption maxima related to its π system. researchgate.net The addition of the conjugated ethoxycarbonylphenyl group is anticipated to shift this absorption to well above 300 nm. In a related compound, 3,6-dihydroxypicolinic acid, a strong absorption is observed at 346 nm in water. nih.gov

n→π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions typically occur at longer wavelengths than the primary π→π* transitions but with a much smaller molar absorptivity.

The expected absorption maxima for this compound would be a composite of these effects, likely showing a strong π→π* band at a significantly longer wavelength than simple pyridine derivatives due to the extended conjugation.

Table 1: Comparison of UV Absorption Maxima for Related Compounds

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| 3,6-Dihydroxypicolinic acid | 346 | Water | nih.gov |

| Pyridine N-Oxides (substituted) | >280 | Various | nih.gov |

| 2-Hydroxypyridine (B17775) | ~225, ~293 | Various | nist.gov |

The position and intensity of absorption bands in the UV-Vis spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.

π→π Transitions:* For these transitions, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a decrease in the energy gap for the transition. This results in a bathochromic (red) shift to longer wavelengths.

n→π Transitions:* In contrast, the ground state for n→π* transitions is more stabilized by polar, protic solvents through interactions like hydrogen bonding with the lone pair electrons. This stabilization lowers the energy of the ground state more than the excited state, increasing the transition energy and causing a hypsochromic (blue) shift to shorter wavelengths.

For this compound, it is anticipated that changing from a non-polar solvent (e.g., hexane) to a polar, protic solvent (e.g., ethanol) would cause a noticeable bathochromic shift in the high-intensity π→π* band and a hypsochromic shift in the low-intensity n→π* band.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

The nominal molecular weight of this compound (C₁₄H₁₃NO₃) is 243 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Upon electron ionization (EI), the molecule forms a molecular ion ([M]⁺•) with an m/z of 243. This energetically unstable ion undergoes fragmentation, breaking into smaller, more stable charged fragments. The fragmentation pattern provides a fingerprint that helps to elucidate the molecular structure. Based on the structure, which combines features of an ethyl benzoate and a hydroxypyridine, several key fragmentation pathways are predicted:

Loss of an Ethoxy Radical: The most characteristic fragmentation of ethyl esters is the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃, mass 45 Da). pharmacy180.com This would produce a highly stable acylium cation at m/z 198 . This fragment is often the most abundant peak (base peak) in the spectrum of similar compounds. pharmacy180.commassbank.eu

Loss of Ethylene (B1197577): A McLafferty rearrangement can lead to the loss of a neutral ethylene molecule (C₂H₄, mass 28 Da), resulting in a fragment ion corresponding to the carboxylic acid at m/z 215 .

Formation of Phenylacylium Ion: Following the loss of the ethoxy group, the resulting acylium ion can further fragment. Cleavage of the bond between the phenyl ring and the carbonyl group is less likely due to the stability of the acylium ion.

Cleavage at the Aryl-Aryl Bond: The bond connecting the phenyl and pyridine rings can cleave, leading to fragments corresponding to the individual ring systems, though this is typically less favored than fragmentation at the ester group.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Ion Structure | Description |

|---|---|---|

| 243 | [C₁₄H₁₃NO₃]⁺• | Molecular Ion ([M]⁺•) |

| 215 | [C₁₂H₉NO₃]⁺• | Loss of ethylene (C₂H₄) |

| 198 | [C₁₂H₈NO₂]⁺ | Loss of ethoxy radical (•OC₂H₅); likely base peak |

| 170 | [C₁₁H₈NO]⁺ | Loss of CO from m/z 198 |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (from cleavage of C-C bond and H transfer) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound is not publicly available, its structural features allow for a robust prediction of its solid-state architecture.

The crystal packing of this compound is expected to be dominated by a network of strong hydrogen bonds and π–π stacking interactions, which are common in substituted hydroxypyridine derivatives. researchgate.netuky.edu

Hydrogen Bonding: The molecule possesses a potent hydrogen bond donor (the hydroxyl -OH group) and multiple hydrogen bond acceptors (the pyridine nitrogen, the carbonyl oxygen of the ester, and the hydroxyl oxygen). The most significant interaction is predicted to be a strong O–H···N hydrogen bond between the hydroxyl group of one molecule and the basic nitrogen atom of the pyridine ring of an adjacent molecule. This type of interaction typically leads to the formation of supramolecular chains or dimers. Additionally, O–H···O hydrogen bonds involving the carbonyl group of the ester are highly probable, further linking the molecules into a stable three-dimensional network. uky.edu

Other Interactions: Weaker C–H···O interactions, where a carbon-bound hydrogen atom interacts with an oxygen atom (likely the carbonyl or hydroxyl oxygen), are also expected to contribute to the stability of the crystal lattice. researchgate.net

Table 3: Predicted Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Expected Role in Packing |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) | Pyridine Nitrogen (N) | Primary chain/dimer formation |

| Hydrogen Bond | Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | Cross-linking of primary structures |

| π–π Stacking | Phenyl/Pyridine Ring | Phenyl/Pyridine Ring | Stabilization and packing of layers |

| C–H···O Interaction | Aromatic/Alkyl C-H | Carbonyl/Hydroxyl Oxygen | Secondary stabilization of the 3D network |

Tautomeric Forms in Crystalline State

The tautomerism of hydroxypyridine derivatives, particularly the equilibrium between the hydroxy- and oxo- (or pyridone) forms, is a subject of significant interest in structural chemistry. However, a comprehensive search of scientific literature and crystallographic databases reveals a notable absence of specific experimental data for the crystalline state of this compound.

To date, no published studies appear to have reported the single-crystal X-ray diffraction data or solid-state spectroscopic analysis (such as solid-state NMR, FT-IR, or Raman spectroscopy) required to definitively characterize the predominant tautomeric form of this specific compound in the solid phase. Consequently, detailed research findings, including precise bond lengths, bond angles, and intermolecular interactions that would elucidate the tautomeric equilibrium in its crystalline state, are not available.

While theoretical and computational methods, such as Density Functional Theory (DFT), are often employed to predict the relative stabilities of tautomers and their geometric parameters, no specific computational studies for this compound in the solid state have been identified in the public domain.

Therefore, a definitive, data-supported description of the tautomeric forms of this compound in its crystalline state cannot be provided at this time. Further experimental and computational research is necessary to elucidate the structural and spectroscopic characteristics of this compound in the solid phase.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical methods are employed to predict the molecule's behavior at an atomic and electronic level. These calculations are fundamental to understanding its structure, stability, and reactivity.

Density Functional Theory (DFT) is a primary computational tool for investigating the electronic structure and optimizing the molecular geometry of organic compounds like 2-(4-ethoxycarbonylphenyl)-5-hydroxypyridine. semanticscholar.org DFT calculations, using functionals such as B3LYP or M06-2X with basis sets like 6-31+G(d,p) or def2-TZVP, can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. nih.govnih.gov

The process of geometry optimization ensures that the calculated structure represents a true energy minimum, which is confirmed by performing vibrational frequency calculations to ensure there are no imaginary frequencies. nih.gov Once the optimized geometry is obtained, various electronic properties can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential map. nih.gov These parameters are vital for predicting the molecule's reactivity and kinetic stability.

| Parameter | Typical Method/Basis Set | Purpose |

|---|---|---|

| Geometry Optimization | DFT (B3LYP, M06-2X) / 6-311++G, def2-TZVP | Find the lowest energy, most stable molecular structure. |

| Vibrational Frequencies | DFT (B3LYP, M06-2X) / 6-311++G, def2-TZVP | Confirm the optimized structure is a true minimum (no imaginary frequencies). |

| Electronic Properties (HOMO/LUMO) | DFT (B3LYP, M06-2X) / 6-311++G**, def2-TZVP | Analyze electronic transitions, stability, and reactivity. |

| Potential Energy Scan | DFT (B3LYP) / 6-31+G(d,p) | Determine the most stable conformer by rotating specific dihedral angles. nih.gov |

For higher accuracy in energetic calculations, particularly for subtle energy differences between tautomers, ab initio methods such as Coupled Cluster with Singles and Doubles (CCSD) and its variant with perturbative triples, CCSD(T), are often employed. nih.gov These methods, while more computationally demanding than DFT, provide a more reliable benchmark for thermodynamic and kinetic data. semanticscholar.orgnih.gov

In studies of the related 2-hydroxypyridine (B17775)/2-pyridone system, CCSD methods were used to refine the energy differences between tautomers, showing a preference for the 2-hydroxypyridine form in the gas phase by 5–9 kJ/mol. nih.gov This level of theory is crucial for obtaining accurate potential energy profiles for reactions such as proton transfer and for predicting spectroscopic properties with high fidelity. nih.govnih.gov

| Computational Method | Predicted Energy Difference (2-HPY vs. 2-PY) | Favored Tautomer (Gas Phase) |

|---|---|---|

| B3LYP | -1 to -3 kJ/mol | 2-Pyridone (2-PY) nih.gov |

| M062X | +5 to +9 kJ/mol | 2-Hydroxypyridine (2-HPY) nih.gov |

| CCSD | +5 to +9 kJ/mol | 2-Hydroxypyridine (2-HPY) nih.gov |

Comparison of calculated relative energies for the 2-hydroxypyridine (2-HPY) and 2-pyridone (2-PY) tautomers using different levels of theory. A positive value indicates 2-HPY is more stable.

Tautomerism Studies

The 5-hydroxypyridine moiety of the title compound allows for the existence of tautomers, primarily through the migration of the hydroxyl proton to the pyridine (B92270) nitrogen atom, forming a pyridone-like zwitterionic or neutral keto structure. The equilibrium between these forms is highly dependent on the surrounding environment.

In the gas phase, theoretical calculations on the analogous 2-hydroxypyridine system consistently predict that the enol (hydroxy) tautomer is thermodynamically more stable than the keto (pyridone) tautomer. nih.govnih.gov High-level calculations, including both DFT (with specific functionals like M062X) and CCSD, indicate an energy preference for the hydroxy form of approximately 5–9 kJ/mol. nih.gov This preference is attributed to factors such as minimal steric hindrance and electrostatic repulsion in the hydroxy form. nih.gov Therefore, it is expected that for this compound, the hydroxy tautomer will also be the dominant species in the gas phase.

The preference for a specific tautomer can be significantly altered by the solvent. While the less polar hydroxy form is favored in the gas phase, polar solvents tend to stabilize the more polar pyridone tautomer. nih.gov Computational studies model these environmental effects using continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

For related hydroxypyridine systems, experimental and theoretical studies show a dramatic shift in the tautomeric equilibrium. In nonpolar solvents like cyclohexane, both tautomers can coexist, but in polar protic solvents like water, the equilibrium strongly favors the pyridone form. nih.gov This shift is driven by the favorable interactions, such as hydrogen bonding, between the polar solvent molecules and the more polar pyridone structure.

The conversion between the hydroxy and pyridone tautomers occurs via a proton transfer mechanism. Theoretical calculations on the 2-hydroxypyridine model system have shown that the direct intramolecular 1,3-proton shift in the gas phase has a very high activation energy barrier, calculated to be around 35 kcal/mol (approximately 146 kJ/mol). nih.govnih.gov This high barrier makes the uncatalyzed, direct tautomerization reaction kinetically unfavorable at room temperature. nih.gov

However, the kinetic barrier can be substantially lowered through intermolecular pathways. The presence of solvent molecules, particularly protic ones like water, can act as a catalyst by forming a bridge for the proton to travel through, in a concerted transfer mechanism. nih.gov Dimerization of the molecules can also facilitate the proton transfer, with a calculated average barrier height of only 30.844 kJ/mol for a mixed dimer interconversion. nih.gov

| Proton Transfer Pathway | Calculated Activation Barrier (Model System) | Feasibility |

|---|---|---|

| Intramolecular (Gas-Phase, Uncatalyzed) | ~137-146 kJ/mol nih.govnih.gov | Very high, unlikely at room temperature. nih.gov |

| Intermolecular (Mixed Dimer) | ~31 kJ/mol nih.gov | Significantly lower, more feasible. |

| Water-Catalyzed (One H₂O molecule) | Reduced to 5.6 kcal/mol (~23 kJ/mol) in the excited state. nih.gov | Catalysis dramatically lowers the barrier. |

Activation energy barriers for different proton transfer pathways in the 2-hydroxypyridine/2-pyridone system.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict the chemical reactivity and electronic properties of molecules. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comirjweb.com

HOMO-LUMO Energy Gaps and Their Implications for Reactivity and Photophysics

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's properties. irjweb.com A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. wuxiapptec.comstackexchange.com Conversely, a large energy gap implies high stability and lower reactivity. irjweb.com These calculations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set. nih.gov

The HOMO-LUMO gap is directly related to the photophysical properties of a compound. The energy of the gap corresponds to the energy of the lowest electronic excitation, which determines the wavelength of light the molecule will absorb. nih.gov A smaller gap corresponds to absorption at longer wavelengths. For a molecule like this compound, with its conjugated system of two aromatic rings, the electronic transitions are typically π-π* transitions. The specific energy values would quantify its color and potential applications in materials science, such as in organic light-emitting diodes (OLEDs). wikipedia.org

Table 1: Illustrative FMO Energy Data This table presents an example of how FMO analysis results would be displayed. The values are placeholders and represent the type of data generated from a DFT calculation.

| Parameter | Energy (eV) |

| EHOMO | [Calculated Value] |

| ELUMO | [Calculated Value] |

| Energy Gap (ΔE) | [Calculated Value] |

Charge Distribution and Reactivity Sites

The distribution of electron density in a molecule is key to identifying its reactive sites. Molecular Electrostatic Potential (MEP) maps are computational tools that visualize the charge distribution on the surface of a molecule. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, one would predict:

Negative Potential (Nucleophilic Sites): High electron density would be expected around the nitrogen atom of the pyridine ring, the oxygen atom of the hydroxyl group, and the carbonyl oxygen of the ethoxycarbonyl group. These sites would be the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential (Electrophilic Sites): The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The carbon atom of the carbonyl group would also be an electrophilic center.

This analysis helps in understanding how the molecule would interact with other reagents, substrates, or biological receptors. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a crystal lattice. tandfonline.com

Conformational Analysis and Flexibility

The flexibility of this compound is primarily determined by the rotation around the single bond connecting the phenyl and pyridine rings. This rotation defines the dihedral (torsion) angle between the planes of the two rings.

MD simulations can explore the potential energy surface related to this rotation. researchgate.net In molecules like biphenyl, a competition exists between the stabilizing effect of π-conjugation, which favors a planar conformation (0° dihedral angle), and steric hindrance between hydrogen atoms on the rings, which favors a twisted conformation. tandfonline.com A simulation would reveal the most stable (lowest energy) conformation of the molecule in a vacuum or in a specific solvent, as well as the energy barriers to rotation. This flexibility is crucial for its ability to bind to biological targets or pack into a crystal structure.

Table 2: Illustrative Conformational Analysis Data This table shows example data that would be obtained from a conformational analysis, indicating the most stable arrangement and the energy needed to rotate the rings.

| Parameter | Value |

| Most Stable Dihedral Angle | [Calculated Value in Degrees] |

| Rotational Energy Barrier | [Calculated Value in kcal/mol] |

Intermolecular Interactions in Solution and Solid State

MD simulations are powerful tools for studying how molecules interact with each other. tandfonline.comtandfonline.com For this compound, several key intermolecular interactions can be investigated:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, and the pyridine nitrogen and carbonyl oxygen are strong acceptors. MD simulations in a protic solvent like water or in the solid state would quantify the strength and dynamics of these hydrogen bonds. acs.org

π-π Stacking: The aromatic phenyl and pyridine rings can interact through π-π stacking. Simulations can determine the preferred orientation (e.g., parallel-displaced or T-shaped) and the interaction energy between molecules in a condensed phase. researchgate.net Such interactions are fundamental to crystal packing and the stability of molecular aggregates in solution. nih.gov

By simulating a system with many molecules, MD can predict macroscopic properties like solvation energy and the arrangement of molecules in a crystal lattice, providing insights that are complementary to experimental techniques like X-ray crystallography. mdpi.com

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution on the Pyridine (B92270) and Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org However, the pyridine ring is notoriously unreactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atom, which reduces the ring's electron density. Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, further increasing its deactivating effect. wikipedia.org

The phenyl ring is attached to two electron-withdrawing groups: the pyridine ring at C1 and the ethoxycarbonyl group at C4. Both groups deactivate the phenyl ring towards electrophilic attack, making it less nucleophilic than benzene. Any electrophilic substitution would be directed to the positions meta to both deactivating groups, which are the C2' and C6' positions of the phenyl ring.

| Ring | Activating/Deactivating Groups | Predicted Reactivity toward EAS | Directing Effects |

| Pyridine Ring | - 5-Hydroxy (Activating, ortho/para-directing)- 2-Aryl (Deactivating)- Ring Nitrogen (Strongly Deactivating) | Very Low | Substitution is highly unlikely. If forced, the hydroxyl group would direct to C4 and C6. |

| Phenyl Ring | - 1-(5-Hydroxypyridin-2-yl) (Deactivating, meta-directing)- 4-Ethoxycarbonyl (Deactivating, meta-directing) | Low | Substitution would occur at positions meta to both groups (C2', C6'). |

Nucleophilic Addition and Substitution Reactions on the Pyridine Ring

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, especially at positions ortho and para to the nitrogen atom (C2 and C6) if a suitable leaving group is present. In the parent molecule, hydrogen is a poor leaving group, but the principle of nucleophilic attack is important.

The presence of electron-withdrawing groups enhances the ring's electrophilicity, facilitating attack by nucleophiles. In this molecule, the 2-aryl substituent contributes to the electron deficiency. Nucleophilic addition can occur, forming an anionic intermediate (a Meisenheimer-type adduct), which would require the subsequent elimination of a hydride ion to achieve substitution—a process that is generally unfavorable unless an oxidizing agent is present. nih.gov However, if a good leaving group were present at the C6 position, for example, SNAr would be a highly probable reaction.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the 5-position is a key site of reactivity, behaving as a typical phenol-like functional group. It can undergo reactions such as alkylation, acylation, and acid-base reactions.

The hydroxyl group of 2-(4-ethoxycarbonylphenyl)-5-hydroxypyridine can be readily alkylated or acylated under appropriate conditions. It's important to consider the tautomeric equilibrium between the 5-hydroxypyridine form and its corresponding pyridone form. Deprotonation with a base generates an ambident nucleophile with reactivity at both the oxygen and nitrogen atoms. researchgate.net

Alkylation: Reaction with alkylating agents like alkyl halides or sulfates can lead to either O-alkylation, forming a 5-alkoxypyridine derivative, or N-alkylation of the pyridone tautomer. The ratio of N- to O-alkylation is influenced by several factors, including the solvent, the nature of the counter-ion, and the structure of the alkylating agent. proquest.com The presence of an electron-withdrawing group at the 5-position has been shown to increase the proportion of N-alkylation. proquest.com

Acylation: Acylation with reagents such as acid chlorides or anhydrides typically occurs at the more nucleophilic oxygen atom, leading to the formation of the corresponding ester. This reaction is often carried out in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct.

| Reaction | Reagent | Product Type | Key Considerations |

| Alkylation | Alkyl Halide (R-X) + Base | O-Alkylated (Ether) or N-Alkylated (Pyridone) | Tautomerism; reaction conditions affect N/O selectivity. researchgate.netproquest.com |

| Acylation | Acyl Chloride (RCOCl) + Base | O-Acylated (Ester) | Primarily occurs on the oxygen atom. |

The compound possesses both a weakly basic pyridine nitrogen and a weakly acidic hydroxyl group, making its properties sensitive to pH.

Acidic Conditions: In a sufficiently acidic medium, the pyridine nitrogen atom will be protonated to form a pyridinium (B92312) salt.

Basic Conditions: In a basic medium, the phenolic hydroxyl group will be deprotonated to form a phenoxide-like anion.

This behavior is characteristic of many hydroxypyridine derivatives, which are utilized for their pH-sensitive properties and metal-chelating abilities. nih.govnih.gov The electron-withdrawing nature of the 2-(4-ethoxycarbonylphenyl) substituent is expected to decrease the basicity of the pyridine nitrogen (lower pKa of the conjugate acid) and increase the acidity of the hydroxyl group (lower pKa) compared to unsubstituted 5-hydroxypyridine. The molecule's charge and solubility can thus be modulated by adjusting the pH of the solution.

Reactions of the Ethoxycarbonyl Group

The ethoxycarbonyl group (-COOEt) is a classic ester functionality and undergoes reactions typical of this class.

The most common reaction of the ethoxycarbonyl group is its hydrolysis to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is typically performed using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with heating. The reaction is effectively irreversible as the final step is the deprotonation of the carboxylic acid to form the carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid.

Acid-Catalyzed Hydrolysis: This reaction is carried out by heating the ester with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. This is a reversible equilibrium process, and the use of a large excess of water drives the reaction toward the products.

This hydrolysis converts this compound into 4-(5-hydroxypyridin-2-yl)benzoic acid, a modification that significantly alters the compound's polarity, solubility, and potential for further functionalization.

Transesterification Reactions

The ethoxycarbonyl group of this compound is susceptible to transesterification. This class of organic reactions involves the exchange of the ethyl group of the ester with another alcohol. The reaction is typically catalyzed by the presence of an acid or a base.

In a typical acid-catalyzed mechanism, a protonated alcohol attacks the carbonyl carbon of the ester. Conversely, in a base-catalyzed transesterification, an alkoxide anion acts as the nucleophile. For this compound, this reaction would lead to the formation of a new ester and ethanol (B145695). The general scheme for this reaction is presented below:

General Reaction Scheme for Transesterification:

this compound + R-OH ⇌ 2-(4-(alkoxycarbonyl)phenyl)-5-hydroxypyridine + Ethanol

This reactivity is a fundamental aspect of ester chemistry and is anticipated to be a primary transformation pathway for the ethoxycarbonyl moiety of the molecule under appropriate conditions.

Oxidation and Reduction Pathways of the Chemical Compound

The chemical structure of this compound allows for several potential oxidation and reduction reactions, primarily centered on the hydroxypyridine ring.

Oxidation Pathways: The hydroxypyridine portion of the molecule is susceptible to oxidation. The hydroxyl group can undergo oxidation to form a quinone-like structure. The presence of the electron-donating hydroxyl group activates the pyridine ring, making it more amenable to oxidative processes. While specific oxidizing agents for this compound have not been detailed in the literature, similar phenolic compounds are known to be oxidized by a variety of reagents, including metallic salts and peroxides.

Reduction Pathways: Reduction of the pyridine ring is a possible transformation, although it generally requires stringent conditions, such as high-pressure hydrogenation with metal catalysts (e.g., platinum, palladium, or rhodium). Such a reaction would result in the formation of a piperidine (B6355638) derivative. The ester group could also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride, though this would be a more forceful chemical transformation.

A summary of potential oxidation and reduction products is provided in the table below.

| Reaction Type | Reactant | Potential Product(s) |

| Oxidation | This compound | 2-(4-ethoxycarbonylphenyl)pyridine-3,4-dione |

| Reduction (Ring) | This compound | 2-(4-ethoxycarbonylphenyl)-5-hydroxypiperidine |

| Reduction (Ester) | This compound | (4-(5-hydroxypyridin-2-yl)phenyl)methanol |

Degradation Pathways and Environmental Fate (e.g., Bioremediation)

The environmental persistence and degradation of this compound are of significant interest. Pyridine and its derivatives are known to enter the environment through industrial and agricultural activities tandfonline.com. The fate of these compounds is influenced by both abiotic and biotic processes tandfonline.comresearchgate.net.

Biodegradation: The microbial degradation of pyridine compounds often proceeds through the formation of hydroxylated intermediates nih.gov. For instance, the biodegradation of 2-hydroxypyridine (B17775) by Burkholderia sp. strain MAK1 begins with hydroxylation to 2,5-dihydroxypyridine (B106003), which is then followed by ring cleavage nih.gov. Similarly, the degradation of 3-hydroxypyridine (B118123) by Agrobacterium sp. DW-1 also proceeds via the formation of 2,5-dihydroxypyridine nih.gov.

Given that the subject molecule already contains a hydroxyl group at the 5-position, it is plausible that its biodegradation would follow a similar pathway. Microorganisms could potentially introduce additional hydroxyl groups onto the pyridine ring, leading to di- or tri-hydroxylated intermediates that are more susceptible to enzymatic ring cleavage researchgate.net. The ultimate breakdown products would likely be simpler aliphatic molecules that can be integrated into central metabolic pathways.

Several bacterial genera, including Arthrobacter, Nocardia, Bacillus, and Pseudomonas, have been identified as capable of degrading pyridine derivatives asm.org. The specific enzymes involved are often monooxygenases or dioxygenases that catalyze the initial hydroxylation and subsequent ring fission nih.govresearchgate.net.

A hypothetical degradation pathway for this compound is outlined below.

| Step | Process | Intermediate/Product |

| 1 | Microbial Hydroxylation | 2-(4-ethoxycarbonylphenyl)-2,5-dihydroxypyridine or other dihydroxypyridine isomers |

| 2 | Enzymatic Ring Cleavage | Ring-opened aliphatic intermediates (e.g., derivatives of maleamic acid) |

| 3 | Further Metabolism | Simpler organic acids (e.g., fumaric acid) and assimilation into microbial biomass |

This proposed pathway is based on established degradation mechanisms for simpler hydroxypyridines and represents a likely scenario for the environmental bioremediation of this compound.

Coordination Chemistry and Metal Complexes

Ligand Properties of 2-(4-ETHOXYCARBONYLPHENYL)-5-HYDROXYPYRIDINE

Donor Atom Characterization (Oxygen and Nitrogen)

The primary donor atoms in this compound are the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. The nitrogen atom possesses a lone pair of electrons, making it a potential coordination site for metal ions. The oxygen atom of the hydroxyl group, particularly upon deprotonation, becomes a negatively charged donor, forming a strong bond with a metal center.

The electronic properties of the pyridine ring and the phenyl group can influence the donor strength of these atoms. The ethoxycarbonyl group, being an electron-withdrawing group, can affect the electron density on the phenyl ring and, consequently, on the pyridine moiety, which in turn can modulate the Lewis basicity of the nitrogen atom.

Chelating Abilities and Denticity

This compound is capable of acting as a chelating ligand, meaning it can bind to a central metal ion through two or more donor atoms simultaneously, forming a ring structure known as a chelate. The arrangement of the nitrogen and oxygen donor atoms in this molecule is suitable for forming a stable five-membered chelate ring with a metal ion. This chelation effect enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands.

Based on the presence of one nitrogen and one oxygen donor atom that can simultaneously bind to a metal center, this ligand is characterized as a bidentate ligand. The formation of stable chelates is a key feature of hydroxypyridine-based ligands in coordination chemistry. mdpi.comrsc.orgnih.gov

Synthesis of Metal Complexes with Transition and Lanthanide Metal Ions

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General synthetic approaches often involve dissolving the ligand and the metal salt (e.g., chlorides, nitrates, or acetates of transition or lanthanide metals) in a solvent such as ethanol (B145695) or methanol. jocpr.comresearchgate.netnih.gov The reaction mixture is often heated to facilitate the complexation process. The resulting metal complex may precipitate from the solution upon cooling or after adjusting the pH. The solid complex can then be isolated by filtration, washed, and dried. For lanthanide complexes, similar methodologies can be applied, often resulting in complexes with higher coordination numbers. researchgate.netosti.govnih.gov

Coordination Modes and Stoichiometries

The coordination of this compound to a metal ion can occur in several ways, leading to different coordination modes. The most common mode is as a bidentate chelating ligand through the pyridine nitrogen and the deprotonated hydroxyl oxygen.

Influence of Steric and Electronic Factors on Complex Formation

The formation and stability of metal complexes are significantly influenced by both steric and electronic factors.

Steric Factors: The bulky ethoxycarbonylphenyl group at the 2-position of the pyridine ring can introduce steric hindrance. This steric bulk can influence the number of ligands that can coordinate to a metal center and may affect the geometry of the resulting complex. For instance, significant steric hindrance might favor complexes with a lower metal-to-ligand ratio.

Electronic Factors: The electronic properties of the ligand, influenced by the electron-withdrawing nature of the ethoxycarbonyl group, play a crucial role. This group can reduce the electron density on the pyridine nitrogen, potentially affecting its donor capability. Conversely, the electronic nature of the metal ion, such as its charge density and preferred bonding character (hard vs. soft acid), will also dictate the stability and nature of the metal-ligand bond. The interplay of these electronic effects is a key determinant in the thermodynamics of complex formation.

Structural Analysis of Metal Complexes

The precise arrangement of atoms in the metal complexes of this compound can be determined using various analytical techniques.

Spectroscopic methods are also vital for structural characterization.

Infrared (IR) Spectroscopy: Can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N (pyridine) and C-O (hydroxyl) bonds upon complexation.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which can be indicative of the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can reveal information about the ligand's structure in solution and how it changes upon coordination to the metal.

The following table summarizes the expected coordination behavior and structural features based on analogous compounds.

| Feature | Description |

| Donor Atoms | Pyridine Nitrogen, Hydroxyl Oxygen |

| Denticity | Bidentate |

| Common Coordination Mode | Chelating (N, O) |

| Potential Stoichiometries (M:L) | 1:1, 1:2, 1:3 |

| Influencing Factors | Steric hindrance from the ethoxycarbonylphenyl group, electronic effects of substituents. |

| Structural Analysis Techniques | Single-crystal X-ray diffraction, IR spectroscopy, UV-Vis spectroscopy, NMR spectroscopy. |

In-Depth Analysis of this compound in Coordination Chemistry

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the coordination chemistry of the compound This compound . Consequently, detailed experimental data and in-depth analysis regarding its metal complexes, as specified in the requested outline, are not available in the public domain.

The requested sections and subsections require specific research findings, including X-ray crystallographic data, spectroscopic characterization (NMR, UV-Vis, FTIR), thermodynamic stability constants, and electrochemical properties of metal complexes formed with this particular ligand. Without dedicated studies on this compound, it is not possible to provide a scientifically accurate and verifiable article that adheres to the provided structure.

General principles of coordination chemistry suggest that the 5-hydroxypyridine moiety of this ligand could potentially act as a bidentate or bridging ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. The ethoxycarbonylphenyl substituent would likely influence the electronic properties and steric hindrance of the ligand, which in turn would affect the geometry, stability, and reactivity of any potential metal complexes.

However, without empirical data from laboratory synthesis and characterization, any discussion on the following topics would be purely speculative:

Electrochemical Properties of Metal Complexes

Metal-Metal Interactions in Binuclear Complexes:There is no evidence of the formation or study of binuclear complexes involving this ligand.

To generate the requested detailed article, foundational research focusing on the synthesis and characterization of metal complexes with this compound would need to be conducted and published.

Information Unvailable for "this compound"

Following a comprehensive search of available scientific literature, no specific data or research findings corresponding to the photophysical and optoelectronic properties of the chemical compound This compound could be located.

The detailed investigation sought to find information pertaining to the following specific areas as outlined in the request:

Absorption and Emission Characteristics:

Fluorescence and Phosphorescence Quantum Yields

Emission Wavelength Tuning

Lifetime Measurements and Radiative Decay Dynamics

Excited State Dynamics:

Mechanisms of Luminescence (including Metal-to-Ligand Charge Transfer and Intraligand Charge Transfer)

Thermally Activated Delayed Fluorescence (TADF)

Unfortunately, the search did not yield any published studies, articles, or datasets that characterize these specific properties for this particular compound. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content.

Photophysical Properties and Optoelectronic Applications

Stimuli-Responsive Photophysics

Mechanofluorochromism (MFC)

There is currently no specific research data available describing the mechanofluorochromic (MFC) properties of 2-(4-ETHOXYCARBONYLPHENYL)-5-HYDROXYPYRIDINE. MFC is the phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. This property is often observed in organic compounds that can switch between different solid-state packing arrangements, such as crystalline and amorphous states, which exhibit distinct emission wavelengths. For a compound like this compound to exhibit MFC, its molecular structure would need to allow for significant changes in intermolecular interactions (e.g., π-π stacking, hydrogen bonding) upon application of mechanical force, leading to altered excited-state properties.

pH-Responsive Luminescence

Specific studies on the pH-responsive luminescence of this compound have not been reported. However, the presence of the acidic 5-hydroxy group and the basic pyridine (B92270) nitrogen atom strongly suggests that this compound would exhibit pH-dependent photophysical properties. Protonation of the pyridine nitrogen at low pH or deprotonation of the hydroxyl group at high pH would significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in its fluorescence emission. For instance, conjugated polymers containing pyridine units have been shown to be effective and reusable chemical sensors for pH sensing due to the protonation/deprotonation cycle of the pyridine ring, which modulates the fluorescence intensity and wavelength. nih.gov

Potential pH-Responsive Behavior:

In acidic conditions: Protonation of the pyridine nitrogen would increase the electron-accepting ability of the pyridine ring.